molecular formula C15H21N3O B11745030 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B11745030
M. Wt: 259.35 g/mol
InChI Key: LZJZSDOKZXVYCE-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with ethyl and methyl groups, and a methoxyphenyl group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction where the pyrazole derivative reacts with a methoxybenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory or anticancer agents.

    Materials Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group.

    [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C15H21N3O/c1-4-18-11-14(12(2)17-18)10-16-9-13-5-7-15(19-3)8-6-13/h5-8,11,16H,4,9-10H2,1-3H3

InChI Key

LZJZSDOKZXVYCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

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